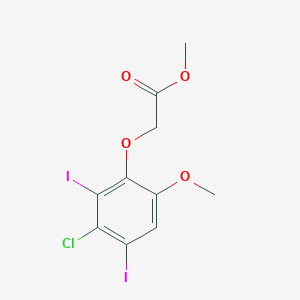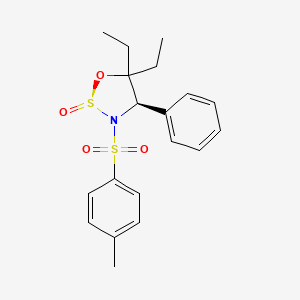
(2S,4R)-5,5-diethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-5,5-diethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide is a complex organic compound that belongs to the class of oxathiazolidines This compound is characterized by its unique structure, which includes a sulfonyl group, a phenyl group, and an oxathiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-5,5-diethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the oxathiazolidine ring and the introduction of the sulfonyl and phenyl groups. Common reagents used in these reactions include sulfonyl chlorides, phenyl derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and rigorous purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-5,5-diethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Scientific Research Applications
(2S,4R)-5,5-diethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (2S,4R)-5,5-diethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, modulating their activity. The oxathiazolidine ring may also play a role in stabilizing the compound’s binding to its targets, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- ®-5,5-DiMethyl-4-phenyl-3-(toluene-4-sulfonyl)-[1,2,3]oxathiazolidine 2-oxide
- Other oxathiazolidine derivatives with varying substituents on the ring and sulfonyl group.
Uniqueness
(2S,4R)-5,5-diethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide stands out due to its specific stereochemistry and the presence of both ethyl and methyl groups, which can influence its reactivity and interactions with biological targets. This unique combination of structural features makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
620627-49-8 |
|---|---|
Molecular Formula |
C19H23NO4S2 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(2S,4R)-5,5-diethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide |
InChI |
InChI=1S/C19H23NO4S2/c1-4-19(5-2)18(16-9-7-6-8-10-16)20(25(21)24-19)26(22,23)17-13-11-15(3)12-14-17/h6-14,18H,4-5H2,1-3H3/t18-,25+/m1/s1 |
InChI Key |
JCDRIMPDNUSLQY-CJAUYULYSA-N |
Isomeric SMILES |
CCC1([C@H](N([S@@](=O)O1)S(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3)CC |
Canonical SMILES |
CCC1(C(N(S(=O)O1)S(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


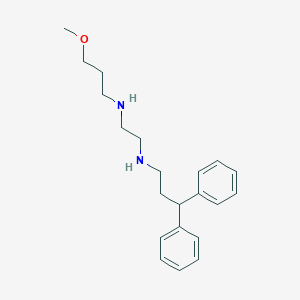

![(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(trimethoxy)silane](/img/structure/B12585026.png)
![[(3-tert-Butylcyclopenta-2,4-dien-1-ylidene)methyl]benzene](/img/structure/B12585027.png)

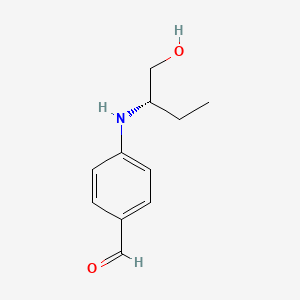

![(2r)-({[5-(4-Ethoxyphenyl)thiophen-2-Yl]sulfonyl}amino){1-[(1-Methylethoxy)carbonyl]piperidin-4-Yl}ethanoic Acid](/img/structure/B12585046.png)
![2,3-Bis[(5-bromopentyl)oxy]-6,7,10,11-tetrakis(hexyloxy)triphenylene](/img/structure/B12585053.png)
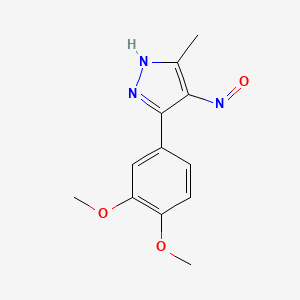
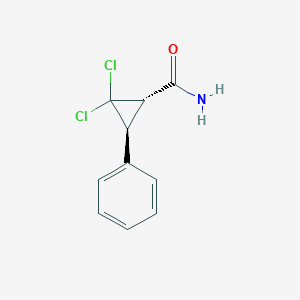
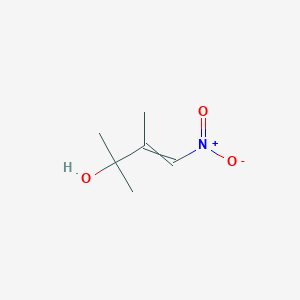
![Benzenecarbohydrazonoylbromide, N-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B12585075.png)
